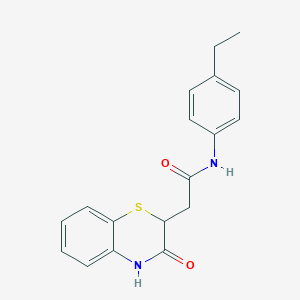

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic 1,4-benzothiazine derivative characterized by a thiazine ring fused to a benzene moiety and an acetamide group substituted with a 4-ethylphenyl group. These derivatives are notable for their diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-12-7-9-13(10-8-12)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVSXUVMGJDXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the acetamide group: This step involves the reaction of the benzothiazine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Substitution with the 4-ethylphenyl group: This can be done through a nucleophilic substitution reaction using 4-ethylphenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests that it may interact with biological targets involved in various diseases.

Key Findings:

- The compound's structural features align with those of known acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the benzothiazine moiety is significant in designing molecules that can inhibit acetylcholinesterase effectively .

- In vitro studies have demonstrated that derivatives of benzothiazine compounds exhibit promising activity against various enzymes, indicating that N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may also possess similar inhibitory effects .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes that play a role in metabolic disorders and neurodegenerative diseases.

Enzyme Targets:

- Acetylcholinesterase: Compounds with similar structures have shown significant inhibitory activity against this enzyme, which is vital for maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate symptoms associated with Alzheimer's disease .

Research Insights:

- A study highlighted the synthesis and biological evaluation of compounds containing thiazine rings, which indicated that modifications could enhance their efficacy as enzyme inhibitors .

Anticancer Research

Recent studies have begun to explore the anticancer properties of compounds related to this compound.

Anticancer Activity:

- Preliminary investigations suggest that similar benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The core 1,4-benzothiazine scaffold is conserved across analogs, but substitutions on the phenyl ring and acetamide side chain modulate properties. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance hydrogen bonding and target affinity but may reduce cell permeability.

- Electron-donating groups (e.g., CH₃, C₂H₅) increase lipophilicity, favoring membrane penetration .

Structural and Crystallographic Insights

- Hydrogen Bonding : In N-(4-chlorophenyl)-..., intermolecular N–H···O and C–H···O interactions stabilize crystal packing, forming a 3D network . Similar interactions in the target compound could influence solubility and stability.

- Conformational Flexibility : The dihedral angle between the thiazine ring and acetamide group ranges from 89.45° to 16.77° in analogs, affecting molecular planarity and binding to enzymes .

Biological Activity

Abstract

N-(4-Ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, particularly its antimicrobial and anticancer activities.

The compound this compound belongs to a class of benzothiazine derivatives known for their diverse biological activities. The structural characteristics of benzothiazine contribute to their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenyl amine with 3-oxo derivatives of benzothiazine. The process can be summarized as follows:

- Formation of Benzothiazine Core : The initial step involves the condensation of appropriate precursors to form the benzothiazine framework.

- Acetylation : The final step involves acetylation to yield the target compound.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazine exhibit significant antimicrobial properties. For instance:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |

| 4p | - | - | Antifungal |

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of various bacterial strains effectively .

Anticancer Activity

Research has indicated that certain benzothiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interact with cellular pathways involved in cell cycle regulation and apoptosis.

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of benzothiazine derivatives against common pathogens. The results demonstrated that compounds similar to N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Mechanism : In vitro studies showed that certain derivatives caused cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. This was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Discussion

The diverse biological activities exhibited by N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide highlight its potential as a lead compound for drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.